4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
CAS No.: 383142-69-6
Cat. No.: VC21090570
Molecular Formula: C10H6FNOS
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 383142-69-6 |
|---|---|
| Molecular Formula | C10H6FNOS |
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H |
| Standard InChI Key | WFSOVONCIJOYCO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CSC(=N2)C=O)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)C=O)F |
Introduction
Chemical Structure and Properties
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde consists of a thiazole ring (a five-membered heterocycle containing both sulfur and nitrogen atoms) substituted with a 4-fluorophenyl group at position 4 and an aldehyde functional group at position 2. This structural arrangement creates a molecule with distinct chemical and biological properties.
Basic Physical and Chemical Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde |
| CAS Number | 383142-69-6 |
| Molecular Formula | C₁₀H₆FNOS |
| Molecular Weight | 207.22 g/mol |
| Appearance | Yellow crystalline powder (typical) |
| Melting Point | Not widely reported in literature |
| Solubility | Soluble in organic solvents such as dichloromethane, ethanol, and DMSO |
The presence of the fluorine atom in the para position of the phenyl ring contributes to enhanced lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further functionalization .
Structural Identifiers
For computational and database purposes, the compound is represented by the following identifiers:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H |
| InChIKey | WFSOVONCIJOYCO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)C=O)F |
These standardized identifiers facilitate database searches and computational studies of the compound .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde, with the Suzuki cross-coupling reaction being the most commonly employed method.
Suzuki Cross-Coupling Approach
The most efficient and widely documented synthetic pathway involves a palladium-catalyzed Suzuki cross-coupling reaction between 4-bromo-1,3-thiazole-2-carbaldehyde and 4-fluorophenylboronic acid:
| Parameter | Details |
|---|---|
| Reactants | 4-Bromo-1,3-thiazole-2-carbaldehyde (1 mmol), 4-Fluorophenylboronic acid (1.2 mmol) |
| Base | Cs₂CO₃ (2.5 mmol) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) |
| Solvent | 1,4-dioxane/water (10 mL/5 mL) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Atmosphere | N₂ protection |
| Yield | 32.9% |
| Purification | Silica gel column chromatography (ethyl acetate-petroleum ether gradient elution 1:200-1:4, v/v) |
The reaction protocol involves dissolving or suspending the reactants in the solvent mixture, stirring for 5 minutes at room temperature, adding the palladium catalyst, and then refluxing under nitrogen protection. After cooling, the mixture is diluted with dichloromethane, extracted, dried over Na₂SO₄, and concentrated in vacuo. The residue is purified by silica gel column chromatography to obtain the desired product .
Chemical Reactivity
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde exhibits versatile chemical reactivity, primarily due to the presence of the aldehyde functional group.
Typical Reactions
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate in acidic/basic medium | 4-(4-Fluorophenyl)-1,3-thiazole-2-carboxylic acid |
| Reduction | Sodium borohydride in methanol/ethanol | 4-(4-Fluorophenyl)-1,3-thiazole-2-methanol |
| Substitution (on thiazole ring) | Halogenating agents with catalysts | Halogenated derivatives |
| Condensation | Amines, hydrazines | Imines, hydrazones |
| Wittig Reaction | Phosphorus ylides | Alkenes |
The aldehyde group readily undergoes nucleophilic addition reactions, making it an excellent candidate for the synthesis of more complex molecules with diverse functional groups.
Reaction with Amines and Hydrazines
Reaction with various amines and hydrazines leads to the formation of Schiff bases and hydrazones, respectively. These derivatives are of particular interest due to their potential biological activities and ability to act as ligands in coordination chemistry.
Applications in Organic Synthesis
4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde serves as a versatile building block in organic synthesis, with numerous applications in creating complex molecular architectures.
As a Synthetic Intermediate
The compound functions as a valuable intermediate for:
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Synthesis of heterocyclic compounds with potential pharmacological activities
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Preparation of thiazole-containing hybrid molecules with enhanced biological properties
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Development of fluorine-containing compounds for medicinal chemistry applications
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Creation of materials with specific electronic or optical properties
In Combinatorial Chemistry
The reactivity of the aldehyde group allows for the generation of diverse chemical libraries through parallel synthesis techniques, facilitating the discovery of novel bioactive compounds.
Biological Activities
While specific biological data for 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde itself is limited in the available literature, structurally related thiazole derivatives have demonstrated significant biological activities.
Antimicrobial Properties
Thiazole derivatives structurally similar to 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde have shown promising antimicrobial activities:
| Organism | Activity Observed in Related Compounds |
|---|---|
| Staphylococcus aureus | Significant activity, including against MRSA strains |
| Enterococcus faecalis | Good activity comparable to standard drugs |
| Candida albicans | Variable activity depending on specific substituents |
| Proteus vulgaris | Moderate to high activity for specific derivatives |
| Klebsiella pneumoniae | Variable inhibitory effects |
The antimicrobial potential of these compounds has been attributed to their ability to interact with specific biological targets involved in bacterial or fungal cell processes .
| Cancer Cell Line | Observed Effects in Related Compounds |
|---|---|
| Jurkat (leukemia) | Cytotoxic effects with IC₅₀ values < 20 µg/mL |
| HT-29 (colon cancer) | Growth inhibition comparable to established chemotherapeutic agents |
| A-431 (epidermoid carcinoma) | Variable effects depending on specific substitution patterns |
| HepG2 (liver cancer) | Enhanced activity observed with halogen-containing derivatives |
The anticancer mechanisms typically involve induction of apoptosis, cell cycle arrest, and inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation .
Anti-inflammatory Activity
Several thiazole derivatives have demonstrated anti-inflammatory properties in various experimental models. The mechanisms often involve inhibition of inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase enzymes .
Structure-Activity Relationships
The biological activity of thiazole derivatives like 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde is significantly influenced by their structural features.
Key Structural Determinants of Activity
| Structural Feature | Impact on Biological Activity |
|---|---|
| Thiazole ring | Essential core structure for biological activity |
| Fluorine substituent | Enhances lipophilicity, metabolic stability, and often improves antibacterial activity |
| Position of substituents | Critical for determining potency and selectivity |
| Electron-donating groups | Can enhance cytotoxicity when positioned strategically |
| Aldehyde functionality | Provides reactive site for further derivatization to optimize activity |
| Compound | CAS Number | Structural Difference | Functional Implications |
|---|---|---|---|
| 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | 77815-14-6 | Amino group (-NH₂) instead of aldehyde | Different hydrogen bonding pattern, reduced reactivity, potential for different biological interactions |
| 4-(4-Fluorophenyl)-1,3-thiazole-2-thiol | 42365-73-1 | Thiol group (-SH) instead of aldehyde | Different reactivity profile, potential metal-binding capabilities |
| 1,3-thiazole-2-carbaldehyde | 1035220-00-8 | No fluorophenyl group at position 4 | Reduced lipophilicity, different biological profile |
These structural variations lead to distinct physicochemical properties and potentially different biological activities, highlighting the importance of subtle structural modifications in optimizing desired functions .
| Hazard Type | Classification | GHS Code |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Appropriate precautionary measures should be taken when working with this compound, including:
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Thorough washing after handling
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Wearing appropriate protective equipment (gloves, eye protection)
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Avoiding ingestion and contact with eyes
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Proper disposal according to local regulations
It is important to note that this compound is intended for research use only and should be handled by trained personnel in appropriate laboratory settings .
Recent Developments and Future Perspectives
Research on thiazole derivatives continues to evolve, with several promising directions for 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde and related compounds:
Emerging Applications
Recent investigations have explored:
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Development of thiazole-based fluorescent probes for biological imaging
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Creation of thiazole-containing coordination complexes with catalytic activities
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Incorporation into drug delivery systems for targeted therapy
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Exploration as building blocks for materials with specific electronic properties
Research Gaps and Opportunities
Despite the progress made, several research gaps remain:
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Comprehensive evaluation of the specific biological activities of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
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Optimization of synthetic routes to improve yields and sustainability
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Detailed structure-activity relationship studies to guide rational design of more potent derivatives
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Investigation of potential synergistic effects when combined with established drugs
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